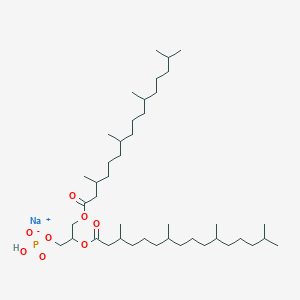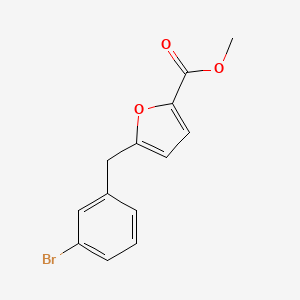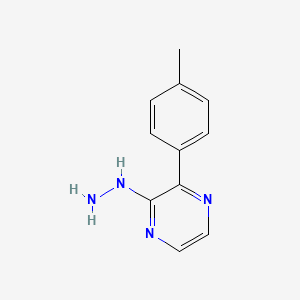
2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes to prepare this compound involve several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
Step 1: Start with piperazine (a cyclic diamine) as the core structure.
Step 2: Introduce the 4-methoxybenzyl group by reacting piperazine with 4-methoxybenzyl chloride or a similar reagent.
Step 3: Finally, add an ethanol group (hydroxyethyl group) to the piperazine ring.
Industrial production methods may vary, but the compound can be synthesized in the laboratory using standard organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions typical of piperazines and alcohols.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties due to its piperazine moiety. Researchers explore its potential as a drug candidate.
Chemistry: It serves as a building block for designing other compounds.
Industry: Its use in industry could involve synthesis of derivatives or as a precursor for more complex molecules.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to related structures:
Similarity: Compare its structure to other piperazine derivatives.
Uniqueness: Highlight any distinctive features, such as the 4-methoxybenzyl group.
Remember that further research and experimental data are necessary to fully understand this compound’s properties and applications.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
InChI |
InChI=1S/C14H22N2O2/c1-18-14-4-2-12(3-5-14)11-16-8-7-15-10-13(16)6-9-17/h2-5,13,15,17H,6-11H2,1H3 |
InChI Key |
JEKJVCBCMNKWJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)




![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)
